molecular formula C6H6F3NO2 B8062106 3,3,3-Trifluoro-2-methyllactonitrile acetate CAS No. 27827-87-8

3,3,3-Trifluoro-2-methyllactonitrile acetate

Cat. No.: B8062106
CAS No.: 27827-87-8
M. Wt: 181.11 g/mol
InChI Key: SYJSGYHJKLGFQT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methyllactonitrile acetate is an organic compound with the molecular formula C6H6F3NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methyllactonitrile acetate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of 3,3,3-Trifluoro-2-methyllactonitrile: This can be achieved by reacting 3,3,3-trifluoro-2-methylacrylonitrile with a suitable nucleophile under controlled conditions.

    Acetylation: The resulting lactonitrile is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methyllactonitrile acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated amines.

Scientific Research Applications

3,3,3-Trifluoro-2-methyllactonitrile acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.

    Biology: The compound can be used in the development of fluorinated biomolecules, which are valuable in studying biological processes and drug interactions.

    Medicine: Due to its unique chemical properties, it is explored for potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.

    Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-methyllactonitrile acetate exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, thereby improving their pharmacokinetic properties. The acetate group can act as a protecting group, facilitating selective reactions at other functional sites.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-methylpropanenitrile
  • 3,3,3-Trifluoro-2-methylbutanenitrile
  • 3,3,3-Trifluoro-2-methylpentanenitrile

Uniqueness

Compared to similar compounds, 3,3,3-Trifluoro-2-methyllactonitrile acetate is unique due to the presence of both lactonitrile and acetate functional groups. This combination allows for a broader range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

(2-cyano-1,1,1-trifluoropropan-2-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c1-4(11)12-5(2,3-10)6(7,8)9/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJSGYHJKLGFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950499
Record name 2-Cyano-1,1,1-trifluoropropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4588-51-6, 27827-87-8
Record name Lactonitrile, 2-methyl-3,3,3-trifluoro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 1-cyano-2,2,2-trifluoro-1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027827878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-1,1,1-trifluoropropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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